Structural Differentiation from Piperidine-Sulfonamide Analogs Within the Same Patent Series
In the pigment-production patent (US20200261438A1), 349642‑96‑2 is explicitly listed alongside a direct piperidine‑sulfonamide comparator. The two compounds share the identical trans‑cinnamamide backbone (unsubstituted phenyl) and differ only in the sulfonamide nitrogen substituent: indoline (2,3‑dihydro‑1H‑indole) vs. piperidine [1]. Although quantitative pigment‑inhibition IC50 values are not disclosed in the patent, the co‑listing of these structurally matched pairs indicates that the indoline ring is a deliberate design element intended to modulate electronic and steric properties at the sulfonamide binding site [1].
| Evidence Dimension | Sulfonamide N‑substituent (structural determinant of target binding) |
|---|---|
| Target Compound Data | Indoline (2,3‑dihydro‑1H‑indole) – CAS 349642‑96‑2 |
| Comparator Or Baseline | Piperidine analog (O=C(/C=C/C1=CC=CC=C1)NC1=CC=C(S(=O)(=O)N2CCCCC2)C=C1) |
| Quantified Difference | Ring saturation and planarity: indoline is a fused aromatic/saturated bicycle (C8H9N); piperidine is a fully saturated monocycle (C5H11N). No potency data available. |
| Conditions | Patent US20200261438A1; compounds listed as chemical examples for pigment‑production modulation. |
Why This Matters
The indoline ring imparts distinct conformational constraint and potential π‑stacking capability compared to piperidine, which can be critical for engaging flat, aromatic binding pockets in bacterial targets.
- [1] US20200261438A1 – Compounds affecting pigment production and methods for treatment of bacterial diseases. Inventors: Unlisted; Assignee: Unlisted; Published: 2020-08-13. View Source
